5-Chloro-1-phenyl-1H-tetrazole

Description

The exact mass of the compound 5-Chloro-1-phenyl-1H-tetrazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Chloro-1-phenyl-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-1-phenyl-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.

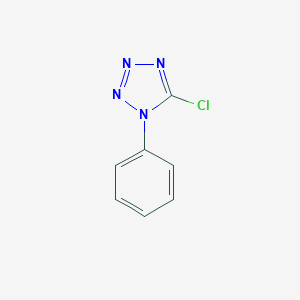

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-phenyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4/c8-7-9-10-11-12(7)6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHELIGKVOGTMGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065730 | |

| Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14210-25-4 | |

| Record name | 5-Chloro-1-phenyl-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14210-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014210254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Tetrazole, 5-chloro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-phenyl-1H-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 5-Chloro-1-phenyl-1H-tetrazole (CAS: 14210-25-4): Synthesis, Reactivity, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical examination of 5-Chloro-1-phenyl-1H-tetrazole, a pivotal heterocyclic intermediate. Moving beyond a simple recitation of facts, this guide elucidates the underlying chemical principles that make this compound a versatile tool in modern organic synthesis and medicinal chemistry. We will explore its synthesis, delve into the nuances of its reactivity, and showcase its application as a strategic building block for creating novel molecules with significant therapeutic and material potential.

Core Characteristics and Structural Insights

5-Chloro-1-phenyl-1H-tetrazole is a stable, white to light yellow crystalline solid that serves as a cornerstone reagent in various chemical transformations.[1][2] Its utility stems from the unique electronic and steric properties conferred by the phenyl-substituted tetrazole ring and, most importantly, the reactive chlorine atom at the C5 position.

Structurally, the molecule is not planar. X-ray crystallography data reveals a significant dihedral angle of 64.5° between the planes of the tetrazole and phenyl rings.[3] This three-dimensional conformation is a critical consideration for molecular modeling and understanding interactions with biological targets.

Table 1: Physicochemical and Structural Properties

| Property | Value | Source(s) |

| CAS Number | 14210-25-4 | [1][4] |

| Molecular Formula | C₇H₅ClN₄ | [4][5] |

| Molecular Weight | 180.59 g/mol | [1][4] |

| Appearance | Light yellow to beige crystalline powder | [1] |

| Melting Point | 120-123 °C | [1][4] |

| Solubility | Soluble in dichloromethane (25 mg/mL) | [4] |

| SMILES String | Clc1nnnn1-c2ccccc2 | [2][4] |

| InChI Key | DHELIGKVOGTMGF-UHFFFAOYSA-N | [4] |

| Storage Temperature | Store below +30°C | [1] |

Synthesis: A Reliable and High-Yielding Pathway

The synthesis of 5-Chloro-1-phenyl-1H-tetrazole is most effectively and safely achieved through the reaction of an aryldichloroisocyanide with sodium azide, often facilitated by a phase transfer catalyst. This method has been shown to produce the target compound in near-quantitative yields, making it a highly reliable process for laboratory and potential scale-up applications.[6]

The causality behind this protocol's success lies in the use of a phase transfer agent, which shuttles the azide anion from the aqueous phase to the organic phase where the aryldichloroisocyanide resides, enabling the reaction to proceed smoothly and efficiently.

Caption: High-level workflow for the synthesis of 5-Chloro-1-phenyl-1H-tetrazole.

Protocol 1: Improved Preparation of 5-Chloro-1-phenyl-1H-tetrazole[6]

-

Rationale: This protocol is chosen for its high yield and enhanced safety profile compared to other methods. The phase transfer catalysis avoids the need for harsh, anhydrous conditions.

-

Reagents:

-

Phenyldichloroisocyanide (1a)

-

Sodium Azide (NaN₃)

-

Tetrabutylammonium bromide (TBAB) or similar phase transfer agent

-

Dichloromethane (CH₂Cl₂)

-

Water

-

-

Equipment:

-

Round-bottom flask with magnetic stirrer

-

Addition funnel

-

Separatory funnel

-

-

Procedure:

-

To a vigorously stirred biphasic mixture of phenyldichloroisocyanide (1a) in dichloromethane and a phase transfer agent in water, add a solution of sodium azide in water dropwise at room temperature.

-

Causality: The dropwise addition controls the reaction rate and exothermicity. The vigorous stirring is essential to maximize the interfacial area between the organic and aqueous phases, which is critical for the efficiency of the phase transfer catalyst.

-

-

Continue stirring at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer with water and then with brine to remove residual salts and water-soluble impurities.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Causality: This standard work-up ensures the removal of the catalyst and any unreacted aqueous-phase reagents, yielding a clean product upon solvent evaporation.

-

-

The resulting solid can be used directly or recrystallized from a suitable solvent (e.g., ethanol) for higher purity. The yield is expected to be near 100%.[6]

-

Chemical Reactivity: The Power of Nucleophilic Substitution

The synthetic versatility of 5-Chloro-1-phenyl-1H-tetrazole is dominated by the reactivity of the C5-chloro substituent. The tetrazole ring is strongly electron-withdrawing, which activates the C5 position towards nucleophilic aromatic substitution (SₙAr) . This makes the chlorine atom an excellent leaving group, readily displaced by a wide array of nucleophiles.

This predictable reactivity allows for the strategic introduction of oxygen, sulfur, nitrogen, and carbon-based functionalities, transforming the simple chloro-tetrazole into a diverse range of more complex derivatives.

Caption: General mechanism for nucleophilic substitution at the C5 position of the tetrazole ring.

Key Reaction Classes:

-

O-Nucleophiles: It readily reacts with alcohols and phenols. For example, its reaction with 2-hydroxyacetophenone yields a 1-phenyl-1H-tetrazol-5-oxy linked compound.[1][4] This reactivity is particularly valuable in carbohydrate chemistry, where it has been used to synthesize novel glycosyl donors from protected glucose.[4]

-

S-Nucleophiles: Thiols can displace the chloride to form 5-thioether derivatives. The precursor, 1-Phenyl-1H-tetrazole-5-thiol, is a well-known compound itself, often used as a corrosion inhibitor or in the synthesis of coordination complexes.[7]

-

N-Nucleophiles: Amines and other nitrogen-based nucleophiles can be used to synthesize 5-amino-1-phenyl-1H-tetrazole derivatives, which are important scaffolds in medicinal chemistry.

Applications in Scientific Research and Development

The strategic value of 5-Chloro-1-phenyl-1H-tetrazole lies in its ability to serve as a gateway to molecules of higher complexity and function.

A. Medicinal Chemistry: The Bioisostere Advantage

The tetrazole ring is a well-established bioisostere for the carboxylic acid functional group.[8][9] This means it can mimic the steric and electronic properties of a carboxylic acid in a biological context, often with significant advantages.

Why this is critical for drug design:

-

Improved Metabolic Stability: The tetrazole ring is generally more resistant to metabolic degradation than a carboxylic acid.[10]

-

Enhanced Lipophilicity: Replacing a carboxylic acid with a tetrazole can increase a molecule's ability to cross cell membranes, improving its bioavailability.[11]

-

Similar Acidity: The N-H proton of a 5-substituted-1H-tetrazole has a pKa value similar to that of a carboxylic acid, allowing it to engage in similar ionic interactions with protein targets.[12]

5-Chloro-1-phenyl-1H-tetrazole is a key starting material for building molecules that leverage this bioisosteric relationship. It has been used in the synthesis of potential therapeutics, including modulators of 11beta-hydroxysteroid dehydrogenase type 1, an enzyme implicated in metabolic disorders.[4]

B. Advanced Organic Synthesis

Beyond its bioisosteric role, the compound is a powerful synthetic tool:

-

Suzuki-Miyaura Coupling: It is used as a reactant in phosphine-catalyzed Suzuki-Miyaura coupling reactions to prepare biaryl compounds, which are common structures in pharmaceuticals and materials.[1]

-

Glycosylation Chemistry: As mentioned, it is instrumental in creating novel O-(1-phenyltetrazol-5-yl) glycosyl donors. These donors offer an alternative to traditional glycosylation methods, enabling the synthesis of complex carbohydrates.[4]

Protocol 2: Synthesis of a Glycoside from an O-(1-phenyltetrazol-5-yl) Donor[4]

-

Rationale: This protocol demonstrates the practical application of 5-Chloro-1-phenyl-1H-tetrazole in creating a key intermediate for oligosaccharide synthesis. The tetrazolyl group acts as an effective leaving group upon activation.

-

Reagents:

-

O-(1-phenyltetrazol-5-yl) glucoside donor (prepared from 2,3,4,6-tetra-O-benzyl-D-glucose and 5-chloro-1-phenyl-1H-tetrazole)

-

Primary or secondary alcohol (acceptor)

-

Promoter/Activator (e.g., a Lewis acid like TMSOTf)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Molecular sieves (4 Å)

-

-

Equipment:

-

Schlenk flask or oven-dried round-bottom flask with a nitrogen/argon atmosphere setup

-

Syringes for reagent transfer

-

-

Procedure:

-

To a stirred suspension of the glycosyl donor and powdered 4 Å molecular sieves in anhydrous dichloromethane under an inert atmosphere, add the alcohol acceptor.

-

Causality: The inert atmosphere and anhydrous conditions are crucial to prevent hydrolysis of the reagents and the activated intermediate. Molecular sieves scavenge any trace moisture.

-

-

Cool the mixture to the required temperature (e.g., -20 °C or 0 °C).

-

Add the Lewis acid promoter (e.g., TMSOTf) dropwise via syringe. The promoter activates the tetrazolyl group, making it a good leaving group.

-

Allow the reaction to stir for the specified time, monitoring by TLC until the starting donor is consumed.

-

Quench the reaction by adding a base, such as triethylamine or pyridine.

-

Causality: The base neutralizes the acidic promoter, stopping the reaction and preventing degradation of the acid-sensitive products during work-up.

-

-

Filter the mixture through celite, wash the celite with dichloromethane, and concentrate the filtrate.

-

Purify the crude product by silica gel column chromatography to isolate the desired glycoside.

-

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 5-Chloro-1-phenyl-1H-tetrazole is essential.

-

Hazards: The compound is classified as causing skin and eye irritation and may cause respiratory irritation.[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[14] Work in a well-ventilated area or a chemical fume hood.[13]

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][13] Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

5-Chloro-1-phenyl-1H-tetrazole (CAS: 14210-25-4) transcends its status as a simple chemical intermediate. It is a strategically designed building block whose predictable and versatile reactivity, centered on nucleophilic substitution, provides chemists with a reliable tool for molecular construction. Its most profound impact is in medicinal chemistry, where the resulting tetrazole-containing molecules serve as superior bioisosteres for carboxylic acids, offering a proven pathway to enhance the drug-like properties of therapeutic candidates. A thorough understanding of its synthesis, reactivity, and handling is therefore indispensable for any scientist engaged in the fields of drug discovery, organic synthesis, and materials science.

References

-

Alves, J. A. C., & Johnstone, R. A. W. (2006). Improved Preparation of 5-Chloro-1-phenyl-1H-tetrazole and Other 5-Chlorotetrazoles. Synthetic Communications, 27(15). Available at: [Link]

-

Li, Y., & Wang, Y. (2011). 5-Chloro-1-phenyl-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 8), o1633. Available at: [Link]

-

ResearchGate. (2020). Five new complexes based on 1-phenyl-1H-tetrazole-5-thiol: Synthesis, structural characterization and properties. Available at: [Link]

-

ResearchGate. (2019). Synthesis, characterisation and antibacterial evaluation of some novel 1-phenyl-1h-tetrazole-5-thiol derivatives. Available at: [Link]

-

PubChem. (n.d.). 1H-Tetrazole, 5-chloro-1-phenyl-. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). 1H-Tetrazole, 5-chloro-1-phenyl- - Substance Details. Available at: [Link]

-

SIELC Technologies. (n.d.). 1H-Tetrazole, 5-chloro-1-phenyl-. Available at: [Link]

-

Ghorbani-Choghamarani, A., & Norouzi, M. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. Available at: [Link]

-

Digambar, K. B., Varala, R., & Patil, S. G. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. Growing Science. Available at: [Link]

-

ResearchGate. (n.d.). Reactions of 4-Tosyl-2-phenyl-5-chloro-1,3-thiazole with N-, O-, and S-Nucleophiles. Available at: [Link]

-

Chemdad. (n.d.). 1-Phenyltetrazole-5-thiol Analytical Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Improved Preparation of 5-Chloro-1-phenyl-1H-tetrazole and Other 5- Chlorotetrazoles. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Available at: [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). Available at: [Link]

-

Popin, A., et al. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. Available at: [Link]

-

Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Journal of Medicinal Chemistry, 61(14), 5822–5880. Available at: [Link]

-

Xu, Y., et al. (2020). Bioisosteres in drug discovery: focus on tetrazole. Future Medicinal Chemistry, 12(2), 91-93. Available at: [Link]

-

Davioud-Charvet, E., et al. (2001). 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials. Journal of Medicinal Chemistry, 44(20), 3367-3376. Available at: [Link]

-

ResearchGate. (n.d.). Bioisosteres in Drug Discovery: Focus on Tetrazole. Available at: [Link]

-

ResearchGate. (n.d.). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Available at: [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Available at: [Link]

-

Starshine Chemical. (n.d.). 5-Chloro-1-phenyl-1H-tetrazole. Available at: [Link]

-

SciELO South Africa. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. Available at: [Link]

-

Pummer, W. J., & Wall, L. A. (1963). Reactions of Polyfluorobenzenes With Nucleophilic Reagents. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 68A(3), 277–284. Available at: [Link]

-

Smith, K. M., et al. (2017). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry, an Asian journal, 12(1), 21–31. Available at: [Link]

-

Jencks, W. P., & Carriuolo, J. (1960). Reactivity of Nucleophilic Reagents toward Esters. Journal of the American Chemical Society, 82(7), 1778–1786. Available at: [Link]

-

ResearchGate. (n.d.). Reactions of 1-Substituted 5-Tetrazolyllithium Compounds; Preparation of 5-Substituted 1-Methyltetrazoles. Available at: [Link]

Sources

- 1. 5-CHLORO-1-PHENYL-1H-TETRAZOLE CAS#: 14210-25-4 [m.chemicalbook.com]

- 2. CAS 14210-25-4: 5-Chloro-1-phenyl-1H-tetrazole [cymitquimica.com]

- 3. 5-Chloro-1-phenyl-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-氯-1-苯基-1H-四唑 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bioisosteres in drug discovery: focus on tetrazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5-substituted tetrazoles as bioisosteres of carboxylic acids. Bioisosterism and mechanistic studies on glutathione reductase inhibitors as antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thieme-connect.com [thieme-connect.com]

- 13. Page loading... [guidechem.com]

- 14. 5-クロロ-1-フェニル-1H-テトラゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

A Comprehensive Technical Guide to 5-Chloro-1-phenyl-1H-tetrazole: Properties, Synthesis, and Application

Abstract

5-Chloro-1-phenyl-1H-tetrazole is a pivotal chemical intermediate whose significance is rooted in the broader utility of the tetrazole moiety in medicinal chemistry and materials science. This guide provides an in-depth examination of this compound, beginning with its fundamental physicochemical properties, including its precise molecular weight. We delve into a robust, high-yield synthesis protocol, explaining the chemical rationale behind the procedural steps to ensure reproducibility and safety. Furthermore, this document establishes a framework for the analytical validation of the compound through detailed discussions of expected outcomes from spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By contextualizing its applications, particularly its role as a versatile synthon in drug discovery, this guide serves as an essential resource for researchers, chemists, and professionals in pharmaceutical development.

Introduction: The Significance of the Tetrazole Scaffold

The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, is a privileged structure in modern medicinal chemistry. It is widely recognized as a bioisostere for the carboxylic acid group, offering a similar acidic profile (pKa) while enhancing metabolic stability and improving pharmacokinetic properties such as lipophilicity and membrane permeability.[1][2] This bioisosteric replacement strategy has led to the incorporation of tetrazoles into numerous clinically successful drugs.[3]

Within this important class of compounds, 5-Chloro-1-phenyl-1H-tetrazole (CPT) serves as a critical and versatile building block. Its utility stems from the reactivity of the C5-chloro substituent, which can be readily displaced by various nucleophiles, providing a gateway to a diverse array of 1,5-disubstituted tetrazole derivatives. Understanding the core characteristics and handling of CPT is therefore fundamental for chemists aiming to leverage its synthetic potential.

Core Physicochemical Properties

The starting point for any laboratory work is a thorough understanding of the compound's physical and chemical identity. The molecular weight, in particular, is a cornerstone for all stoichiometric calculations in synthesis and analysis. The key properties of 5-Chloro-1-phenyl-1H-tetrazole are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 180.59 g/mol | [4][5][6] |

| Monoisotopic Mass | 180.02028 Da | [7] |

| Chemical Formula | C₇H₅ClN₄ | [4][6][8] |

| CAS Number | 14210-25-4 | [4][5][8] |

| Appearance | Light yellow to beige crystalline powder | [5] |

| Melting Point | 120-123 °C (lit.) | [9] |

| Solubility | Soluble in dichloromethane (25 mg/mL) | [9] |

| SMILES String | Clc1nnnn1-c2ccccc2 | [4][7] |

| InChI Key | DHELIGKVOGTMGF-UHFFFAOYSA-N | [4][7] |

Synthesis of 5-Chloro-1-phenyl-1H-tetrazole

The reliable synthesis of CPT is crucial for its use in further chemical transformations. While several methods exist, an improved preparation reported by Alves and Johnstone offers a convenient, safe, and nearly quantitative yield by reacting aryldichloroisocyanides with sodium azide in the presence of a phase transfer catalyst.[10]

Causality in Experimental Design:

-

Reactants: Phenyl isocyanide dichloride is the electrophilic precursor. Sodium azide (NaN₃) serves as the nitrogen source for the tetrazole ring formation via cycloaddition.

-

Phase Transfer Catalyst (PTC): The reaction involves two immiscible phases (an organic solvent like dichloromethane and an aqueous solution of sodium azide). A PTC, such as a quaternary ammonium salt, is essential to transport the azide anion from the aqueous phase to the organic phase where it can react with the isocyanide dichloride. This dramatically increases the reaction rate and yield.

-

Safety: This method avoids the direct use of hydrazoic acid, which is highly toxic and explosive, making the process inherently safer.

Experimental Protocol: High-Yield Synthesis

Disclaimer: This protocol must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Sodium azide is highly toxic.

Materials:

-

Phenyl isocyanide dichloride

-

Sodium azide (NaN₃)

-

Tetrabutylammonium bromide (Phase Transfer Catalyst)

-

Dichloromethane (DCM)

-

Water (deionized)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve phenyl isocyanide dichloride (1 equivalent) in dichloromethane.

-

Aqueous Phase: In a separate beaker, prepare a solution of sodium azide (approx. 2-3 equivalents) and a catalytic amount of tetrabutylammonium bromide (approx. 5 mol%) in water.

-

Reaction Execution: Add the aqueous azide solution to the vigorously stirring DCM solution of the isocyanide dichloride at room temperature.

-

Monitoring: The reaction is typically rapid. Monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product is often of high purity (>95%).[10] If necessary, it can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Caption: High-yield synthesis workflow for 5-Chloro-1-phenyl-1H-tetrazole.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized CPT is a critical step. The combination of NMR, IR, and MS provides a self-validating analytical system, where each technique offers complementary structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be relatively simple. The five protons of the monosubstituted phenyl ring will appear as multiplets in the aromatic region, typically between δ 7.5 and 8.0 ppm. The integration of this region should correspond to five protons.

-

¹³C NMR: The carbon NMR spectrum should show the expected number of signals for the seven unique carbon atoms in the molecule. The C5 carbon of the tetrazole ring, being attached to both chlorine and nitrogen atoms, will have a characteristic chemical shift. The phenyl group will typically show four signals (one for the ipso-carbon, two for the ortho/meta carbons, and one for the para-carbon).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands for CPT would include:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600, ~1490 cm⁻¹: C=C stretching vibrations within the phenyl ring.

-

~1400-1000 cm⁻¹: Vibrations characteristic of the tetrazole ring (C=N, N=N stretching).

-

~800-700 cm⁻¹: C-Cl stretching and aromatic C-H out-of-plane bending.

Mass Spectrometry (MS)

Mass spectrometry is a definitive tool for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, a prominent peak corresponding to the molecular ion should be observed at an m/z value of approximately 180.6. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (an M+2 peak at ~32% the intensity of the M peak).

-

Fragmentation Pattern: A hallmark of tetrazole fragmentation in mass spectrometry is the loss of a stable nitrogen molecule (N₂), which corresponds to a loss of 28 mass units. Another common pathway is the loss of HN₃ (43 mass units). Observing these characteristic neutral losses from the molecular ion peak provides strong evidence for the presence of the tetrazole ring.

Applications in Research and Drug Development

The primary value of 5-Chloro-1-phenyl-1H-tetrazole lies in its role as a versatile synthetic intermediate.

-

Nucleophilic Substitution: The chlorine atom at the C5 position is an excellent leaving group, allowing for facile nucleophilic aromatic substitution. This enables the synthesis of a wide range of 5-substituted-1-phenyl-1H-tetrazoles by reacting CPT with O-, N-, or S-centered nucleophiles. For example, it reacts with hydroxyacetophenone to form an ether linkage.[9]

-

Glycosylation: CPT has been successfully employed as a reagent to create novel glycosyl donors, forming an anomeric O-(1-phenyltetrazol-5-yl) group. This tetrazolyl group acts as an effective leaving group in glycosylation reactions, which are fundamental in carbohydrate chemistry and the synthesis of glycoconjugate drugs.[9]

-

Cross-Coupling Reactions: It serves as a reactant in modern cross-coupling reactions, such as the phosphine-catalyzed Suzuki-Miyaura coupling, to prepare biaryl compounds.[5] Biaryl motifs are common structural features in many pharmaceuticals.

Conclusion

5-Chloro-1-phenyl-1H-tetrazole, with a molecular weight of 180.59 g/mol , is more than a simple chemical compound; it is an enabling tool for innovation in medicinal chemistry and organic synthesis. Its well-defined physicochemical properties, coupled with a safe and efficient synthesis protocol, make it a reliable building block. The analytical methods outlined in this guide provide a clear path for its unambiguous characterization, ensuring the integrity of subsequent research. For scientists and drug development professionals, a mastery of the synthesis and reactivity of CPT opens a direct and versatile route to novel molecular architectures with significant therapeutic potential.

References

-

U.S. Environmental Protection Agency (EPA). 1H-Tetrazole, 5-chloro-1-phenyl- - Substance Details. [Link]

-

Alves, J. A. C., & Johnstone, R. A. W. (2006). Improved Preparation of 5-Chloro-1-phenyl-1H-tetrazole and Other 5-Chlorotetrazoles. Synthetic Communications, 27(15), 2645-2650. [Link]

-

PubChemLite. 5-chloro-1-phenyl-1h-tetrazole (C7H5ClN4). [Link]

-

Stenutz. 5-chloro-1-phenyl-1H-tetrazole. [Link]

-

Royal Society of Chemistry. Copper (II) complex-Decorated ZrFe2O4 Nanoparticles as Recyclable Magnetic Nanocatalyst for Synthesis of N-containing heterocycles. [Link]

-

Wang, Y., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl-1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. [Link]

-

Sasi, S., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Zhang, L., et al. (2011). 5-Chloro-1-phenyl-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1633. [Link]

-

Ferreira, L. M. G., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3249. [Link]

-

Clark, J. (2023). Fragmentation Patterns in Mass Spectra. Chemistry LibreTexts. [Link]

-

Patel, M. P., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. REVUE ROUMAINE DE CHIMIE, 54(10), 807-811. [Link]

-

Popat, K. H., et al. (2020). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 16, 2666-2675. [Link]

-

Medina-Franco, J. L., et al. (2022). Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. Mini-Reviews in Organic Chemistry, 19(5), 589-605. [Link]

Sources

- 1. 5-CHLORO-1-PHENYL-1H-TETRAZOLE(14210-25-4) 13C NMR spectrum [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. 5-CHLORO-1-PHENYL-1H-TETRAZOLE(14210-25-4) IR Spectrum [m.chemicalbook.com]

- 4. scielo.org.za [scielo.org.za]

- 5. 5-CHLORO-1-PHENYL-1H-TETRAZOLE(14210-25-4) 1H NMR [m.chemicalbook.com]

- 6. 5-Chloro-1-phenyl-1H-tetrazole 97 14210-25-4 [sigmaaldrich.com]

- 7. growingscience.com [growingscience.com]

- 8. youtube.com [youtube.com]

- 9. pnrjournal.com [pnrjournal.com]

- 10. lifesciencesite.com [lifesciencesite.com]

5-Chloro-1-phenyl-1H-tetrazole chemical and physical properties

An In-depth Technical Guide to 5-Chloro-1-phenyl-1H-tetrazole: Properties, Synthesis, and Applications

Introduction: The Significance of the Tetrazole Scaffold

The tetrazole moiety, a five-membered aromatic ring composed of four nitrogen atoms and one carbon, represents a privileged scaffold in modern medicinal chemistry and materials science.[1][2] Although not found in nature, its synthetic accessibility and unique physicochemical properties have led to its incorporation into numerous clinically approved drugs, including the antihypertensive agent Losartan and the antibiotic Cefazolin.[1][3] Tetrazoles are often employed as metabolically stable bioisosteres for carboxylic acids, enhancing lipophilicity and improving pharmacokinetic profiles.[3][4][5]

Among the vast library of tetrazole derivatives, 5-Chloro-1-phenyl-1H-tetrazole (CPT) stands out as a versatile and highly reactive intermediate. Its utility stems from the strategic placement of a phenyl group on the N1 position, which modulates the electronic properties of the ring, and a chloro group at the C5 position, which serves as an excellent leaving group. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of CPT for researchers, scientists, and professionals in drug development.

Part 1: Physicochemical and Structural Properties

5-Chloro-1-phenyl-1H-tetrazole is a stable, solid compound under standard conditions.[6] Its core structure consists of a planar tetrazole ring and a phenyl ring. X-ray crystallography data reveals that the two rings are not coplanar, forming a dihedral angle of approximately 64.5°.[7] This twisted conformation is a result of steric hindrance and electronic effects between the rings.

Core Physical and Chemical Identifiers

The fundamental properties of CPT are summarized in the table below, compiled from various chemical suppliers and databases. These parameters are critical for experimental design, safety assessment, and regulatory compliance.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₅ClN₄ | [6][8] |

| Molecular Weight | 180.59 g/mol | [6][8] |

| CAS Number | 14210-25-4 | [6] |

| EC Number | 238-065-4 | [6] |

| Appearance | White to light yellow/beige crystalline powder | [9] |

| Melting Point | 120-123 °C (lit.) | [6][9] |

| Solubility | Soluble in dichloromethane (25 mg/mL) | [6] |

| SMILES String | Clc1nnnn1-c2ccccc2 | [6] |

| InChI Key | DHELIGKVOGTMGF-UHFFFAOYSA-N | [6] |

Spectroscopic Profile

Spectroscopic analysis is fundamental to confirming the identity and purity of CPT. While detailed spectral data can vary slightly based on instrumentation and sample preparation, the characteristic signatures are consistent.

| Spectroscopy | Key Features and Observations | Source(s) |

| Infrared (IR) | The IR spectrum reveals characteristic vibrations of the phenyl and tetrazole rings. Key absorptions correspond to C-H stretching of the aromatic ring, C=C and C=N stretching within the rings, and the C-Cl bond vibration. A combined experimental and theoretical study has provided a reliable assignment of the observed IR bands. | [10][11] |

| Nuclear Magnetic Resonance (¹H NMR) | The proton NMR spectrum is characterized by signals in the aromatic region (typically δ 7.0-8.0 ppm) corresponding to the five protons of the phenyl group. The specific splitting pattern depends on the solvent and spectrometer frequency but will reflect the ortho, meta, and para protons. | [11][12] |

| Nuclear Magnetic Resonance (¹³C NMR) | The carbon NMR spectrum will show distinct signals for the six carbons of the phenyl ring and the single carbon of the tetrazole ring. The carbon atom bonded to the chlorine (C5) will have a characteristic chemical shift. | [11][13] |

Part 2: Synthesis and Handling

The synthesis of 5-substituted-1H-tetrazoles is well-established, with the most common method being the [3+2] cycloaddition reaction between a nitrile and an azide.[1][14][15]

Representative Synthesis Protocol

A robust laboratory-scale synthesis of 5-Chloro-1-phenyl-1H-tetrazole can be achieved from phenyl isothiocyanate. This multi-step process involves the formation of the corresponding thiol intermediate, followed by oxidative chlorination.

Step 1: Synthesis of 1-Phenyl-1H-tetrazole-5-thiol

-

In a well-ventilated fume hood, dissolve sodium azide (2.0 mmol) in 5 mL of water in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add phenyl isothiocyanate (1.0 mmol) to the solution.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Expert Insight: The use of water as a solvent is both environmentally benign and effective for this cycloaddition. The reaction's completion is typically indicated by the disappearance of the phenyl isothiocyanate spot on the TLC plate.

-

-

After cooling to room temperature, acidify the reaction mixture with 2N HCl until the pH is ~2-3. A precipitate will form.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield 1-Phenyl-1H-tetrazole-5-thiol.

Step 2: Chlorination to 5-Chloro-1-phenyl-1H-tetrazole

-

Suspend the dried 1-Phenyl-1H-tetrazole-5-thiol (1.0 mmol) in a suitable chlorinated solvent (e.g., carbon tetrachloride or chloroform) in a flask protected from light.

-

Cool the suspension in an ice bath to 0-5 °C.

-

Slowly bubble chlorine gas through the suspension or add a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) dropwise.

-

Trustworthiness: This step is highly exothermic and releases toxic gases. It must be performed with extreme caution in a fume hood with appropriate personal protective equipment (PPE). The reaction progress can be monitored by the dissolution of the starting material and color change.

-

-

Once the reaction is complete, remove the excess chlorinating agent and solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-Chloro-1-phenyl-1H-tetrazole.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 5-Chloro-1-phenyl-1H-tetrazole.

Safety and Handling

As with all tetrazole-containing compounds, appropriate safety precautions are necessary.

-

Handling: Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6] Handle in a well-ventilated area or fume hood. Avoid generating dust.[16]

-

Storage: Store in a tightly closed container in a cool, dry place away from heat and incompatible materials.[9][16] The recommended storage temperature is below +30°C.[9]

-

Hazards: While this specific compound is a stable solid, parent tetrazoles and azides can be explosive, especially with exposure to heat, shock, or friction.[17] Always handle with care. The compound is classified under WGK 3, indicating it is strongly hazardous to water.[6]

Part 3: Chemical Reactivity and Applications

The reactivity of CPT is dominated by the C5-Cl bond. The tetrazole ring is electron-withdrawing, making the chlorine atom an excellent leaving group in nucleophilic substitution reactions. This property is the cornerstone of its application in organic synthesis.

Glycosylation Reactions

A primary application of CPT is in the synthesis of glycosides. It serves as a powerful activating agent for glycosyl donors.[6] The reaction proceeds by first preparing an anomeric O-(1-phenyltetrazol-5-yl) glycoside. This intermediate, when treated with a promoter and an alcohol acceptor, readily forms a new glycosidic bond.

-

Mechanism: The 5-chloro-1-phenyl-1H-tetrazole reacts with a hemiacetal group of a protected sugar to form the anomeric O-tetrazolyl derivative. This derivative is then "activated" by a promoter (e.g., a Lewis acid), which facilitates the departure of the 1-phenyl-1H-tetrazol-5-oxy group. The resulting oxocarbenium ion is trapped by an alcohol nucleophile to yield the desired glycoside.[6]

Caption: Generalized workflow for CPT-mediated O-glycosylation.

Coupling Reactions and Further Derivatization

CPT is also a valuable substrate for various cross-coupling reactions. For instance, it can participate in Suzuki-Miyaura coupling reactions with arylboronic acids to form biaryl-substituted tetrazoles.[9] These structures are of significant interest in drug discovery for their potential as scaffolds that can probe protein binding pockets. The chloro group can also be displaced by other nucleophiles, such as amines, thiols, and phenols, to generate a diverse library of 5-substituted-1-phenyl-1H-tetrazoles.[6][9]

Role in Drug Development

While CPT itself is primarily a building block, the derivatives synthesized from it have wide-ranging biological relevance. The tetrazole ring it provides is a key pharmacophore.[1][4] Its derivatives are investigated for numerous therapeutic applications, including as anticancer, anti-inflammatory, and anticonvulsant agents.[2][4][18][19] The ability to easily functionalize the 5-position using CPT allows for the systematic exploration of structure-activity relationships (SAR) during the lead optimization phase of drug discovery.

Conclusion

5-Chloro-1-phenyl-1H-tetrazole is more than a simple chemical reagent; it is an enabling tool for chemical innovation. Its well-defined physical properties, predictable reactivity, and straightforward synthesis make it an invaluable asset for researchers. The C5-chloro leaving group provides a versatile handle for constructing complex molecules, particularly in the fields of carbohydrate chemistry and medicinal chemistry. As the search for novel therapeutics and functional materials continues, the strategic application of powerful building blocks like CPT will remain a cornerstone of successful research and development.

References

-

Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133–137.

-

Kumar, V., & Aggarwal, M. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synthesis.

-

Wang, Y., & Liu, Y. (2011). 5-Chloro-1-phenyl-1H-tetrazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1633.

-

U.S. Environmental Protection Agency (EPA). (n.d.). 1H-Tetrazole, 5-chloro-1-phenyl-. Substance Registry Services. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1).

-

Chemsrc. (n.d.). 5-Phenyl-1H-tetrazole. Retrieved from [Link]

-

Bhaskar, V. H., & Mohite, P. B. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 142-151.

-

Verma, A., Joshi, N., Singh, D., & Singh, P. (2021). Tetrazole: A privileged scaffold for the discovery of anticancer agents. Archiv der Pharmazie, 354(12), e2100236.

-

ResearchGate. (2002). Vibrational spectra and structure of 1-phenyltetrazole and 5-chloro-1-phenyltetrazole - A combined study by low temperature matrix isolation and solid state FTIR spectroscopy and DFT calculations.

-

Domoki, D., et al. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry, 20, 85-94.

-

Noroozi Pesyan, N., et al. (2014). X-Ray, IR, NMR, UV-visible spectra and DFT analysis of 5-aryloxy-(1H)- tetrazoles, structure, conformation and tautomerism. Current Chemistry Letters, 3, 85-94.

-

Reich, H. J. (n.d.). Organic Chemistry Data: 1H NMR Chemical Shifts. Retrieved from [Link]

-

Zamani, L., Mirjalili, B. B. F., Zomorodian, K., & Zomorodian, S. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. SciELO South Africa.

-

Organic Chemistry Portal. (n.d.). 1H-Tetrazole synthesis. Retrieved from [Link]

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 [scielo.org.za]

- 3. lifechemicals.com [lifechemicals.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 6. 5-Chloro-1-phenyl-1H-tetrazole 97 14210-25-4 [sigmaaldrich.com]

- 7. 5-Chloro-1-phenyl-1H-tetrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. 5-CHLORO-1-PHENYL-1H-TETRAZOLE CAS#: 14210-25-4 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 5-CHLORO-1-PHENYL-1H-TETRAZOLE(14210-25-4) IR Spectrum [chemicalbook.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. growingscience.com [growingscience.com]

- 14. researchgate.net [researchgate.net]

- 15. 1H-Tetrazole synthesis [organic-chemistry.org]

- 16. merckmillipore.com [merckmillipore.com]

- 17. echemi.com [echemi.com]

- 18. scielo.org.za [scielo.org.za]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of 5-Chloro-1-phenyl-1H-tetrazole: Melting Point and Solubility Analysis

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 5-Chloro-1-phenyl-1H-tetrazole, specifically its melting point and solubility. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer in-depth procedural insights and the scientific rationale behind the experimental determination of these critical parameters. We present established data, detailed step-by-step protocols for accurate measurement, and the causal reasoning behind methodological choices, ensuring a trustworthy and authoritative resource for laboratory applications.

Introduction to 5-Chloro-1-phenyl-1H-tetrazole

5-Chloro-1-phenyl-1H-tetrazole is a substituted tetrazole derivative that serves as a valuable reagent in organic synthesis.[1] Tetrazoles are a class of nitrogen-rich heterocyclic compounds with a wide range of applications, including in medicinal chemistry where they can act as isosteric replacements for carboxylic acids.[2] Understanding the fundamental physicochemical properties of 5-Chloro-1-phenyl-1H-tetrazole is paramount for its effective handling, application in synthetic reactions, and for the purification and characterization of its downstream products.

Chemical Identity and Structure

The foundational step in any laboratory work is to confirm the identity of the material. The key identifiers for 5-Chloro-1-phenyl-1H-tetrazole are summarized below.

| Property | Value | Source |

| CAS Number | 14210-25-4 | [1][3] |

| Molecular Formula | C₇H₅ClN₄ | [3][4] |

| Molecular Weight | 180.59 g/mol | [1][] |

| Appearance | Light yellow to beige crystalline powder | [1] |

| InChI Key | DHELIGKVOGTMGF-UHFFFAOYSA-N |

Thermal Properties: Melting Point Analysis

The melting point is one of the most fundamental and informative physical properties of a solid crystalline compound. It serves as a primary criterion for purity and is essential for identification. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C, whereas impurities will depress the melting point and broaden the melting range.[6]

Reported Melting Point Data

The literature and supplier data provide a consistent melting range for 5-Chloro-1-phenyl-1H-tetrazole.

| Parameter | Temperature Range (°C) | Reference |

| Melting Point | 120 - 123 °C | [1] |

| Melting Point | 123 °C | [4] |

This narrow range suggests a high level of purity for commercially available samples.

Standard Protocol for Melting Point Determination (Capillary Method)

The following protocol describes a robust method for verifying the melting point of a sample of 5-Chloro-1-phenyl-1H-tetrazole using a standard melting point apparatus with a heated metal block.

2.2.1 Materials and Equipment

-

5-Chloro-1-phenyl-1H-tetrazole sample

-

Melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (one end sealed)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

2.2.2 Step-by-Step Procedure

-

Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the crystals are large, gently crush them into a fine powder. This ensures uniform packing and efficient heat transfer.[7]

-

Capillary Loading: Push the open end of a capillary tube into the powder, trapping a small amount of the sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end. Repeat until the packed sample height is 1-2 mm.[8]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.

-

Rapid Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (e.g., set to 100°C). This step saves time.

-

Careful Determination: Once the temperature stabilizes, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical to allow the system to reach thermal equilibrium, ensuring the temperature read by the thermometer accurately reflects the sample's temperature.[6]

-

Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁). Continue heating slowly and record the temperature at which the last solid crystal melts (T₂). The melting range is T₁ - T₂.

-

Confirmation: Allow the apparatus to cool. Using a fresh sample in a new capillary tube, repeat the determination to ensure the result is reproducible.[7]

Causality and Best Practices

-

Why use a fine powder? Large crystals can trap air and heat unevenly, leading to an inaccurate and broad melting range.

-

Why a slow heating rate? Rapid heating does not allow for thermal equilibrium between the heating block, the thermometer, and the sample itself. This "thermal lag" results in observing the melting at a temperature higher than the true melting point.

-

Why use a fresh sample for repeats? Some compounds can decompose or undergo polymorphic transformation upon melting and re-solidifying, which would alter the melting point for a subsequent measurement.

Solubility Profile

Solubility is a critical parameter in drug discovery and development, influencing everything from bioassay design to formulation and intestinal absorption.[9] It is defined as the equilibrium concentration of a solute in a saturated solution at a given temperature and pressure.[10]

Quantitative and Qualitative Solubility Data

Published data provides a specific quantitative solubility value for 5-Chloro-1-phenyl-1H-tetrazole in a common organic solvent.

| Solvent | Solubility | Appearance | Reference |

| Dichloromethane | 25 mg/mL | Clear, colorless solution | [1] |

Principles of Solubility in Drug Development

In a research context, two types of solubility are often considered:

-

Kinetic Solubility: Measures the concentration at which a compound, predissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It's a high-throughput method used for early screening.[9][12]

-

Thermodynamic (Equilibrium) Solubility: Represents the true saturation point of a compound in a solvent at equilibrium. This is a more time-consuming but more accurate measurement, crucial for pre-formulation studies.[9][12] The protocol below describes the determination of equilibrium solubility.

Standard Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[13] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

3.3.1 Materials and Equipment

-

5-Chloro-1-phenyl-1H-tetrazole

-

Solvent of interest (e.g., Dichloromethane, Phosphate-Buffered Saline pH 7.4)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE for organic solvents, PVDF for aqueous)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.3.2 Step-by-Step Procedure

-

Preparation: Add an excess amount of 5-Chloro-1-phenyl-1H-tetrazole to a glass vial (e.g., 5 mg). The key is to ensure that undissolved solid remains visible at the end of the experiment, confirming saturation.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled chamber for 24-48 hours. This extended agitation period is essential to ensure that the system reaches true thermodynamic equilibrium.[13]

-

Phase Separation: After equilibration, let the vial stand to allow the excess solid to sediment. For a more complete separation, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).[10]

-

Sample Collection: Carefully withdraw an aliquot of the supernatant, being cautious not to disturb the solid pellet.

-

Filtration: Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particulates that could otherwise dissolve during subsequent dilution and lead to an overestimation of solubility.[10]

-

Quantification: Prepare a series of dilutions of the filtered saturate. Analyze these samples, along with a set of known concentration standards, using a validated HPLC method to determine the concentration of the compound.

-

Calculation: The determined concentration from the HPLC analysis represents the equilibrium solubility of the compound in that solvent at that temperature.

Rationale for Solvent Selection and Analytical Quantification

-

Solvent Choice: The choice of solvent is dictated by the intended application. Organic solvents like dichloromethane are relevant for synthesis and purification, while aqueous buffers (e.g., PBS pH 7.4) are critical for simulating physiological conditions in drug development.[13]

-

Why HPLC? HPLC coupled with UV detection is a highly sensitive and specific analytical technique. It can accurately quantify the dissolved compound while simultaneously separating it from any potential impurities or degradants, which is a major advantage over less specific methods like UV spectroscopy.[10]

Integrated Experimental Workflow

The determination of these fundamental properties follows a logical progression from sample handling to discrete analytical procedures. The workflow below visualizes this process.

Caption: Integrated workflow for determining the melting point and solubility of 5-Chloro-1-phenyl-1H-tetrazole.

Conclusion

5-Chloro-1-phenyl-1H-tetrazole is a crystalline solid with a well-defined melting point in the range of 120-123°C. It exhibits good solubility in organic solvents such as dichloromethane (25 mg/mL). The standardized, robust protocols detailed in this guide provide the necessary framework for researchers to reliably verify these properties in their own laboratories. Adherence to best practices, such as controlled heating rates for melting point analysis and ensuring true equilibrium for solubility measurements, is critical for generating accurate and reproducible data that can confidently inform synthetic chemistry and drug development programs.

References

- Baka, E., Comer, J., & Takács-Novák, K. (2008). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 1-13. [Link not available]

-

AxisPharm. (n.d.). Solubility Test. Retrieved from [Link]

-

Stenutz, R. (n.d.). 5-chloro-1-phenyl-1H-tetrazole. Retrieved from [Link]

- Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. European Pharmaceutical Review. [Link not available]

-

Zahid, M. A., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry, 12. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-1-phenyl-1H-tetrazole. PubChem Compound Summary for CID 84262. Retrieved from [Link]

-

Zamani, L., et al. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. South African Journal of Chemistry, 68, 133-137. Retrieved from [Link]

-

LookChem. (n.d.). 5-Phenyl-1H-tetrazole. Retrieved from [Link]

-

University of Calgary. (n.d.). Organic Laboratory Techniques 4.1. Melting Point. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Tetrazole, 5-chloro-1-phenyl-. PubChem Compound Summary for CID 84262. Retrieved from [Link]

-

US EPA. (n.d.). 1H-Tetrazole, 5-chloro-1-phenyl-. Substance Details. Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of solvent on the synthesis of 5-phenyl 1H-tetrazole. Retrieved from [Link]

-

Al-Shemary, R. K. (2021). Experiment (1) determination of melting points. Retrieved from [Link]

-

SciELO South Africa. (2015). Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2. Retrieved from [Link]

-

Simon Fraser University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Starshinechemical. (n.d.). 5-Chloro-1-phenyl-1H-tetrazole. Retrieved from [Link]

-

Scribd. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). 1H-Tetrazole, 5-chloro-1-phenyl-. Retrieved from [Link]

Sources

- 1. 5-CHLORO-1-PHENYL-1H-TETRAZOLE CAS#: 14210-25-4 [m.chemicalbook.com]

- 2. scielo.org.za [scielo.org.za]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. 5-chloro-1-phenyl-1H-tetrazole [stenutz.eu]

- 6. athabascau.ca [athabascau.ca]

- 7. davjalandhar.com [davjalandhar.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Solubility Test | AxisPharm [axispharm.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. researchgate.net [researchgate.net]

1H NMR and mass spectrometry data of 5-Chloro-1-phenyl-1H-tetrazole

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Chloro-1-phenyl-1H-tetrazole

Introduction

5-Chloro-1-phenyl-1H-tetrazole is a key heterocyclic compound with the chemical formula C₇H₅ClN₄ and a molecular weight of 180.60 g/mol .[1] As a 1,5-disubstituted tetrazole, it serves as a versatile reagent in organic synthesis, notably in the preparation of glycosyl donors for the formation of glycosidic bonds. The tetrazole moiety is recognized in medicinal chemistry as a metabolically stable isostere for the carboxylic acid group, making its derivatives subjects of interest in drug discovery.[2][3]

This guide provides a comprehensive analysis of the essential spectroscopic data derived from ¹H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are fundamental to the structural elucidation and purity assessment of this compound. The interpretation herein is grounded in established principles of spectroscopy and supported by empirical data from scientific literature.

Molecular Structure

The structural integrity of 5-Chloro-1-phenyl-1H-tetrazole is pivotal to its reactivity and spectroscopic signature. The molecule consists of a phenyl ring attached to a tetrazole ring at the N1 position, with a chlorine atom at the C5 position. This 1,5-disubstitution pattern precludes the tautomerism often observed in other tetrazole derivatives.[4]

Caption: Chemical structure of 5-Chloro-1-phenyl-1H-tetrazole.

¹H NMR Spectroscopy Analysis

¹H NMR spectroscopy is an indispensable tool for confirming the identity of organic compounds by mapping the chemical environments of their hydrogen atoms. For 5-Chloro-1-phenyl-1H-tetrazole, the spectrum is characterized exclusively by signals from the protons on the phenyl ring.

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol for acquiring the ¹H NMR spectrum is crucial for reproducibility and accurate data interpretation.

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Chloro-1-phenyl-1H-tetrazole in ~0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Collect a sufficient number of scans to achieve an adequate signal-to-noise ratio. Process the resulting Free Induction Decay (FID) with a Fourier transform to obtain the frequency-domain spectrum.

Spectral Interpretation

The ¹H NMR spectrum of 5-Chloro-1-phenyl-1H-tetrazole is relatively simple, displaying signals only in the aromatic region.

-

Chemical Shift (δ): The five protons of the phenyl group are expected to resonate in the downfield region, typically between 7.5 and 7.8 ppm. This downfield shift is a consequence of the deshielding effect caused by the aromatic ring current and the electron-withdrawing nature of the N-substituted tetrazole ring.

-

Integration: The total integrated area of the signals in this region will correspond to five protons.

-

Multiplicity: Due to spin-spin coupling between the ortho, meta, and para protons on the phenyl ring, the signals typically appear as a complex, overlapping multiplet (m).

Data Summary: ¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 7.8 | Multiplet (m) | 5H | Aromatic Protons (C₆H₅) |

Mass Spectrometry Analysis

Mass spectrometry provides critical information about a molecule's mass and structural components by analyzing the mass-to-charge ratio (m/z) of its ions. This technique is essential for confirming the molecular weight and probing the fragmentation pathways of 5-Chloro-1-phenyl-1H-tetrazole.

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a dilute solution of the sample (typically in methanol or acetonitrile) into the mass spectrometer.

-

Ionization Method: Electron Impact (EI) ionization is commonly used for this type of molecule as it induces reproducible fragmentation, which is valuable for structural elucidation. Electrospray Ionization (ESI) is an alternative, softer ionization technique.[2]

-

Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) and detected to generate the mass spectrum.

Spectral Interpretation

The mass spectrum reveals the molecular weight and provides structural clues through characteristic fragmentation patterns.

-

Molecular Ion (M⁺•): The molecular ion peak is the most direct evidence of the compound's identity. Due to the presence of chlorine, which has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance, a characteristic isotopic pattern is observed.

-

M⁺• Peak: An intense peak will appear at m/z 180 , corresponding to the molecule containing the ³⁵Cl isotope (C₇H₅³⁵ClN₄)⁺.

-

M+2 Peak: A smaller peak will appear at m/z 182 , corresponding to the molecule with the ³⁷Cl isotope (C₇H₅³⁷ClN₄)⁺. The intensity of this peak will be approximately one-third of the m/z 180 peak, which is a definitive signature for a monochlorinated compound.

-

-

Key Fragmentation Pathways: Tetrazoles are energetically unstable molecules, and their fragmentation in a mass spectrometer is often predictable.[4] The primary fragmentation involves the loss of stable, neutral molecules.

Caption: Proposed mass spectrometry fragmentation pathway for 5-Chloro-1-phenyl-1H-tetrazole.

-

Loss of Nitrogen (N₂): The most common fragmentation pathway for tetrazoles is the extrusion of a molecule of nitrogen (N₂), which has a mass of 28 Da. This results in a fragment ion at m/z 152/154 .[4][5]

-

Formation of Phenyl Cation: Cleavage of the bond between the phenyl ring and the tetrazole ring can lead to the formation of the stable phenyl cation (C₆H₅⁺), which gives a characteristic peak at m/z 77 .

-

Other Fragments: Additional fragments may arise from further decomposition of the tetrazole ring or the phenyl group, but the molecular ion cluster and the fragments from N₂ loss and phenyl cation formation are the most diagnostic.

Data Summary: Mass Spectrometry

| m/z Value | Proposed Fragment | Significance |

| 180 / 182 | [C₇H₅ClN₄]⁺• | Molecular Ion (M⁺•), confirms molecular weight and presence of one chlorine atom. |

| 152 / 154 | [C₇H₅N₂Cl]⁺• | Loss of N₂ from the molecular ion, characteristic of tetrazoles. |

| 77 | [C₆H₅]⁺ | Phenyl cation, confirms the presence of the phenyl substituent. |

Conclusion

The analytical characterization of 5-Chloro-1-phenyl-1H-tetrazole is straightforward and definitive using a combination of ¹H NMR spectroscopy and mass spectrometry. The ¹H NMR spectrum confirms the presence and environment of the five aromatic protons, while mass spectrometry validates the molecular weight through the distinct M⁺•/M+2 isotopic pattern and reveals characteristic fragmentation pathways, such as the loss of N₂. Together, these techniques provide an unambiguous structural confirmation, essential for ensuring the quality and identity of this compound in research, synthesis, and drug development applications.

References

-

Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. (n.d.). MDPI. [Link]

-

Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. (2008). Life Science Journal, 5(2), 25-29. [Link]

-

5-Chloro-1-phenyl-1H-tetrazole. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1633. [Link]

-

Supplementary information: General synthesis for the preparation of 1-substituted 1H-tetrazoles. (2014). The Royal Society of Chemistry. [Link]

-

A schematic representation of the proposed fragmentation pathways for matrix isolated 5-alkoxy-1-phenyl-1H-tetrazoles irradiated with UV light at λ > 235 nm. (n.d.). ResearchGate. [Link]

-

Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (2015). South African Journal of Chemistry, 68, 133-137. [Link]

Sources

The Ascendant Role of Tetrazole Derivatives in Modern Drug Discovery: A Technical Guide to Unlocking Their Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unseen Architect – Why Tetrazoles Command Attention

In the intricate landscape of medicinal chemistry, the tetrazole ring stands as a testament to the profound impact of subtle structural modifications on biological activity. This five-membered heterocyclic scaffold, with its four nitrogen atoms, is far more than a mere chemical curiosity; it is a privileged pharmacophore that has consistently unlocked new avenues in drug design.[1] Its remarkable stability and unique electronic properties allow it to serve as a bioisostere for the carboxylic acid group, a strategic substitution that can dramatically improve a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets.[1][2] This guide is crafted to provide researchers and drug development professionals with a comprehensive, in-depth understanding of the multifaceted biological activities of novel tetrazole derivatives and the practical methodologies to evaluate them. We will journey from the foundational principles of their diverse therapeutic actions to the granular details of experimental validation and computational modeling, equipping you with the knowledge to harness the full potential of this remarkable chemical entity.

I. The Spectrum of Biological Activity: A Showcase of Tetrazole Derivatives in Action

The versatility of the tetrazole moiety is evidenced by its presence in a wide array of clinically approved drugs and its demonstrated efficacy across a multitude of therapeutic areas.[1][3] This section will delve into the key biological activities of novel tetrazole derivatives, supported by specific examples and quantitative data where available.

Antimicrobial Warfare: A New Generation of Pathogen Fighters

The rise of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. Tetrazole derivatives have emerged as a promising class of compounds with potent activity against a broad spectrum of bacteria and fungi.[4][5][6][7]

Key Insights:

-

Broad-Spectrum Efficacy: Many tetrazole-based compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][6]

-

Mechanism of Action: While diverse, proposed mechanisms include the inhibition of essential microbial enzymes and the disruption of cell membrane integrity.[1] Some derivatives have been shown to intercalate with microbial DNA, thereby blocking replication.[8]

-

Overcoming Resistance: The novel structures of many tetrazole derivatives may allow them to circumvent existing resistance mechanisms in pathogens.

Data Snapshot: Minimum Inhibitory Concentrations (MIC) of Novel Tetrazole Derivatives

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Compound e1 | Enterococcus faecalis | 1.2 | [4] |

| Compound b1 | Enterococcus faecalis | 1.3 | [4] |

| Compound 107 | Staphylococcus aureus | 10.67 | [5] |

| Compound 107 | Escherichia coli | 12.82 | [5] |

| Compound 107 | Candida albicans | 21.44 | [5] |

| Compound 2b | Enterococcus faecalis | 3.90 | [9] |

| Compound 2f | Candida albicans | 3.90 | [9] |

| Compound 59 | Staphylococcus aureus | 1.562 | [1] |

| Compound 59 | Escherichia coli | 3.125 | [1] |

| Compound 1 | Staphylococcus aureus (Clinical) | 0.8 | [6] |

| Compound 2 | Staphylococcus aureus (Clinical) | 0.8 | [6] |

| Compound 3 | Staphylococcus aureus (Clinical) | 0.8 | [6] |

The Fight Against Cancer: Targeting Uncontrolled Cell Proliferation

The quest for more effective and less toxic anticancer agents is a cornerstone of modern medicine. Tetrazole derivatives have demonstrated significant cytotoxic activity against a range of cancer cell lines, making them a fertile ground for the development of new chemotherapeutics.[3][2][10]

Key Insights:

-

Diverse Mechanisms: The anticancer activity of tetrazoles is not limited to a single mechanism. They have been shown to induce apoptosis, inhibit key signaling pathways involved in cell proliferation, and interfere with DNA replication.[1][2]

-

Hybridization Strategy: A promising approach involves creating hybrid molecules that combine the tetrazole moiety with other known anticancer pharmacophores, potentially leading to synergistic effects and enhanced potency.[3][2]

-

Selective Cytotoxicity: Some tetrazole derivatives have shown selective activity against cancer cells while exhibiting lower toxicity towards normal cells, a crucial attribute for a successful anticancer drug.[10]

Data Snapshot: In Vitro Cytotoxicity of a Novel Tetrazole Derivative (Compound 4b) [10]

| Cancer Cell Line | Growth Inhibition (%) |

| Ovarian Cancer | |

| SK-OV-3 | 34.94 |

| CNS Cancer | |

| SNB-75 | -20.59 (indicates cell killing) |

Combating Inflammation: Modulating the Body's Response

Chronic inflammation is a hallmark of numerous diseases, from arthritis to cardiovascular disorders. Tetrazole derivatives have shown potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.

Key Insights:

-

COX Inhibition: A significant mechanism of anti-inflammatory action for some tetrazoles is the inhibition of cyclooxygenase (COX) enzymes, which are central to the production of prostaglandins.

-

Cytokine Suppression: Certain derivatives have been shown to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.

-

In Vivo Efficacy: The anti-inflammatory effects of tetrazole derivatives have been demonstrated in animal models, such as the carrageenan-induced paw edema model in rats.[11][12][13][14]

Data Snapshot: Anti-inflammatory Activity of Novel Triazole Derivatives in Carrageenan-Induced Paw Edema [11]